7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a cyclopropyl group adds to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid . Another approach involves alkylation reactions under phase transfer catalysis (PTC) conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated systems for efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Reagents such as potassium carbonate (K₂CO₃) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor agonist, influencing neurotransmission.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it may influence various cellular pathways, including those involved in inflammation and cancer .
Comparison with Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: Compared to other imidazopyridine derivatives, 7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom and cyclopropyl group, which confer distinct chemical properties and biological activities . Its ability to modulate GABA A receptors and potential therapeutic applications in various diseases highlight its significance in scientific research .
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H8BrN3/c10-6-3-4-11-9-7(6)12-8(13-9)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
OPCCDCNQHROKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=NC=CC(=C3N2)Br |
Origin of Product |
United States |
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